Unii-B35S89jsru

Vue d'ensemble

Description

The synthesis and analysis of complex molecules involve interdisciplinary approaches combining chemistry and biology. These methodologies aim to generate molecules with defined physical, chemical, and biological properties. The integration of nature's synthetic strategies with traditional chemical approaches offers a pathway to molecules with novel properties (Xu Wu & P. Schultz, 2009).

Synthesis Analysis

The synthesis of complex molecules often requires innovative strategies that merge traditional synthetic chemistry with biological processes. This interdisciplinary approach allows for the production of molecules with specific functions that may be challenging to achieve through purely chemical methods. Such strategies are crucial for the advancement of materials science and drug discovery (Peter G. Schultz, 2009).

Molecular Structure Analysis

Understanding a molecule's structure is foundational to predicting its chemical behavior and interactions. Advanced computational models and molecular mechanics are employed to design and study organic and bioorganic molecules, enabling the prediction of molecular complexes and their properties with significant accuracy (F. Mohamadi et al., 1990).

Chemical Reactions and Properties

The classification and analysis of chemical reactions without the explicit assignment of reaction centers is a modern approach to understanding chemical transformations. This method, which uses machine learning and data-driven models, can classify reactions based on the differences between reactants and products, aiding in the synthesis planning and prediction of chemical behavior (Qingyou Zhang & J. Aires-de-Sousa, 2005).

Physical Properties Analysis

The physical properties of molecules, such as solubility, melting point, and boiling point, are critical for various applications, including solvent selection in separation processes. Computational tools and molecular design software aid in predicting these properties, facilitating the optimization of chemical processes and material design (Eduardo J. Pretel et al., 1994).

Chemical Properties Analysis

Machine learning and computational chemistry play significant roles in predicting the chemical properties of molecules, such as reactivity and stability. These predictive models are based on the molecular structure and have applications in drug discovery, materials science, and environmental chemistry (Connor W. Coley et al., 2018).

Applications De Recherche Scientifique

Applications in Nanoparticle Synthesis

The development of novel materials, including the synthesis of inorganic nanoparticles, is a crucial area of chemical research. Advancements in this field have significant implications for various industries, including the electronics sector, where the discovery of new semiconducting materials has led to substantial technological progress, from vacuum tubes to miniature chips. This emphasizes the critical synergy between scientific discovery and technological development (Cushing, Kolesnichenko, & O'connor, 2004).

Translating Research into Practical Innovations

The process of translating basic scientific research into deployable innovations that benefit society is deeply rooted in human history. Organizations such as the National Collegiate Inventors and Innovators Alliance (NCIIA) play a pivotal role in this process by providing experiential learning and funding in STEM innovation and entrepreneurship. This translates into creating viable and socially beneficial businesses, highlighting the importance of transforming educational programs to bridge the gap between research and practical applications (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Safety And Hazards

The safety and hazards associated with “Unii-B35S89jsru” are not specified in the search results. It’s crucial to handle all substances with appropriate safety measures, especially when they’re used for research purposes2.

Orientations Futures

The future directions for “Unii-B35S89jsru” are not clear from the search results. However, the field of chemical research is continually evolving, with new technologies and methodologies being developed9.

Propriétés

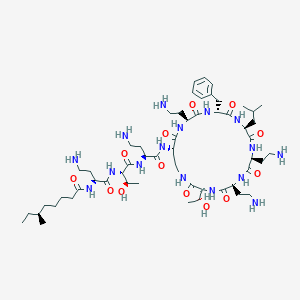

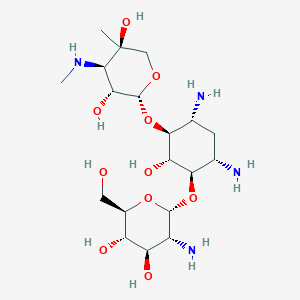

IUPAC Name |

(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H98N16O13/c1-7-32(4)13-11-12-16-44(75)63-36(17-23-57)51(80)72-46(34(6)74)56(85)68-39(20-26-60)48(77)67-41-22-28-62-55(84)45(33(5)73)71-52(81)40(21-27-61)65-47(76)37(18-24-58)66-53(82)42(29-31(2)3)69-54(83)43(30-35-14-9-8-10-15-35)70-49(78)38(19-25-59)64-50(41)79/h8-10,14-15,31-34,36-43,45-46,73-74H,7,11-13,16-30,57-61H2,1-6H3,(H,62,84)(H,63,75)(H,64,79)(H,65,76)(H,66,82)(H,67,77)(H,68,85)(H,69,83)(H,70,78)(H,71,81)(H,72,80)/t32-,33+,34+,36-,37-,38-,39-,40-,41-,42-,43+,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVJHHACXVLGBL-CTMZAJDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H98N16O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1203.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide | |

CAS RN |

4135-11-9 | |

| Record name | Polymyxin B1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004135119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | POLYMYXIN B1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B35S89JSRU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B14283.png)

![5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]-](/img/structure/B14293.png)

![2-[3-[2-[(2-Chloroacetyl)amino]ethyl-methylamino]-6-[2-[(2-chloroacetyl)amino]ethyl-methylazaniumylidene]xanthen-9-yl]benzoate](/img/structure/B14306.png)